Lipophilicity (XLogP3) and H-Bond Acceptor Count Differentiate from 1-(4-Nitrophenyl)pyrrolidine
The target compound possesses a computed XLogP3 value of 2.3 and a hydrogen bond acceptor count of 4 [1]. In contrast, the close analog 1-(4-nitrophenyl)pyrrolidine (CAS 10220-22-1), which lacks the 3-methoxy group, has a higher computed XLogP3 of 2.9 and a lower hydrogen bond acceptor count of 3 [2].
| Evidence Dimension | Lipophilicity and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 2.3; H-Bond Acceptors = 4 |
| Comparator Or Baseline | 1-(4-Nitrophenyl)pyrrolidine (CAS 10220-22-1); XLogP3 = 2.9; H-Bond Acceptors = 3 |
| Quantified Difference | Δ XLogP3 = -0.6; Δ H-Bond Acceptors = +1 |
| Conditions | Computed values based on PubChem 2021.05.07 release data [1] and PubChem 2025.09.15 release data [2]. |
Why This Matters
The lower lipophilicity and additional hydrogen bond acceptor site can lead to improved aqueous solubility and altered protein binding profiles, which are critical considerations in the design of chemical probes or lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 2829640, 1-(3-Methoxy-4-nitrophenyl)pyrrolidine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 352305, 1-(4-Nitrophenyl)pyrrolidine. National Center for Biotechnology Information. View Source
